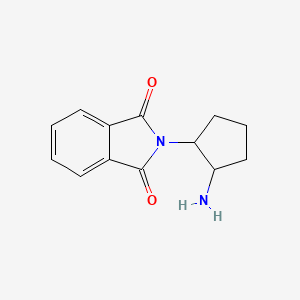
2-(2-Aminocyclopentyl)isoindoline-1,3-dione
Overview
Description
“2-(2-Aminocyclopentyl)isoindoline-1,3-dione” is a chemical compound . It is a derivative of isoindoline-1,3-dione, which is a type of N-substituted imide . These derivatives are recognized as one of the most talented skeletons due to their wide range of construction types and wide biological activities .
Synthesis Analysis
Isoindoline-1,3-dione derivatives are usually synthesized by the condensation of a phthalic anhydride with primary amines . They can be synthesized using simple heating and relatively quick solventless reactions . For example, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione was synthesized and showed the most inhibitory effect on the viability of cancer cells .Molecular Structure Analysis
Isoindoline-1,3-dione derivatives have a common structure of –CO–N– ®–CO–, therefore, they are neutral and hydrophobic, so they can pass through the living membrane in vivo . The structure of these compounds was established based on their elemental analyses and spectral data .Chemical Reactions Analysis
The overall transformation involved in the synthesis of these compounds includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Scientific Research Applications
Antimicrobial Activity
Isoindoline-1,3-dione derivatives have been studied for their antimicrobial properties. For example, derivatives synthesized through various chemical reactions have shown significant antimicrobial activity comparable to standard drugs. This suggests their potential as antibacterial or antifungal agents with modifications (Sabastiyan & Suvaikin, 2012; Sankhe & Chindarkar, 2021).
Green Chemistry Applications
The development of greener catalytic systems for the synthesis of isoindoline-1,3-dione derivatives has been a focus, utilizing environmentally friendly methods. An example includes using water extract of onion peel ash as an efficient and green catalyst, highlighting the importance of sustainable and non-toxic catalysts in organic synthesis (Journal et al., 2019).
Therapeutic Potential
Isoindoline-1,3-dione derivatives have shown promise in various therapeutic applications:
- As potential inhibitors of cyclooxygenase (COX), suggesting their use in anti-inflammatory and analgesic treatments (Szkatuła et al., 2021).
- In the treatment of Alzheimer's disease through the design of multifunctional compounds capable of targeting both symptomatic and disease-modifying aspects (Panek et al., 2018).
- Exhibiting antityrosinase properties, indicating potential applications in cosmetic formulations to inhibit melanin synthesis (Then et al., 2018).
Material Science and Catalysis
Isoindoline-1,3-dione derivatives have also been applied in material science and as catalysts in chemical reactions. This includes their use in the synthesis of 4H-pyran derivatives, demonstrating the versatility of these compounds in facilitating a variety of chemical transformations (Shabani et al., 2021).
Mechanism of Action
Target of Action
The primary target of 2-(2-Aminocyclopentyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement.
Mode of Action
This compound interacts with the human dopamine receptor D2 at its allosteric binding site . The interaction involves several important amino acid residues . .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the dopaminergic system, given its interaction with the dopamine receptor D2 The compound may influence the signaling pathways downstream of this receptor, potentially affecting processes such as motor control and reward mechanisms
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds to which this compound belongs, have favorable properties as ligands of the dopamine receptor d2 . This suggests that they may have suitable bioavailability for therapeutic use.
Result of Action
One study found that a compound from the same family, when administered at a dose of 254 µmol/kg, was able to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that this compound may have potential therapeutic effects in conditions related to the dopaminergic system.
Action Environment
It’s worth noting that the synthesis of isoindoline derivatives has been achieved under solventless conditions , suggesting that the compound may be relatively stable under a variety of conditions
Biochemical Analysis
Biochemical Properties
2-(2-Aminocyclopentyl)isoindoline-1,3-dione plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One notable interaction is with the dopamine receptor D2, where this compound acts as a ligand, binding to the receptor and modulating its activity Additionally, this compound has been shown to inhibit β-amyloid protein aggregation, indicating its potential in Alzheimer’s disease treatment .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, particularly those involving dopamine receptors. By modulating these pathways, this compound can alter gene expression and cellular metabolism . In studies involving cancer cell lines, this compound exhibited cytotoxic effects, reducing cell viability and inducing apoptosis . These findings highlight its potential as an anti-cancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. For instance, its interaction with the dopamine receptor D2 involves binding to the allosteric site, leading to changes in receptor conformation and activity . This binding can result in either inhibition or activation of the receptor, depending on the context. Additionally, this compound can inhibit enzyme activity, such as β-amyloid protein aggregation, by binding to specific sites on the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its activity over extended periods . Degradation can occur under certain conditions, leading to a decrease in its efficacy. Long-term studies in vitro and in vivo have demonstrated sustained effects on cellular function, including prolonged modulation of dopamine receptor activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively modulate dopamine receptor activity without causing significant adverse effects . At higher doses, toxic effects have been observed, including neurotoxicity and hepatotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway involves its metabolism by cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and predicting potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for understanding the compound’s pharmacokinetics and optimizing its delivery to target tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments or organelles. Understanding these localization patterns is crucial for elucidating the compound’s mechanism of action and optimizing its therapeutic applications.
Properties
IUPAC Name |
2-(2-aminocyclopentyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-10-6-3-7-11(10)15-12(16)8-4-1-2-5-9(8)13(15)17/h1-2,4-5,10-11H,3,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVQOEHGGLXDHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N2C(=O)C3=CC=CC=C3C2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


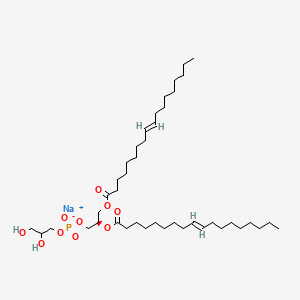
![5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1487565.png)
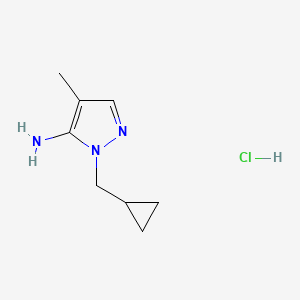
![5-[(3-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1487568.png)
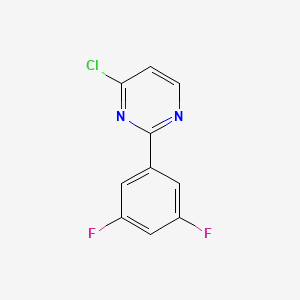
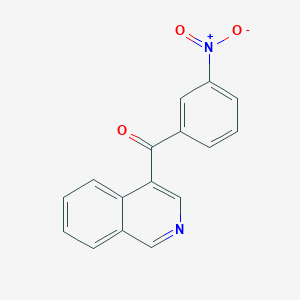
![8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B1487572.png)
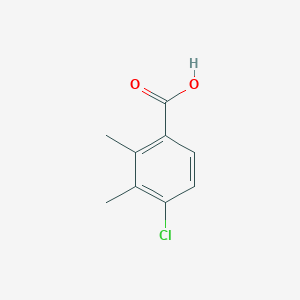
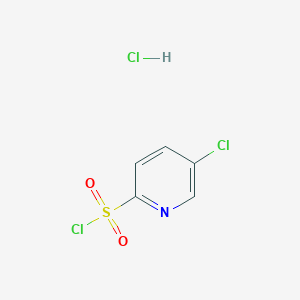
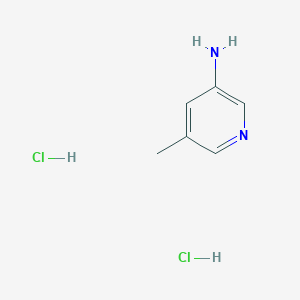
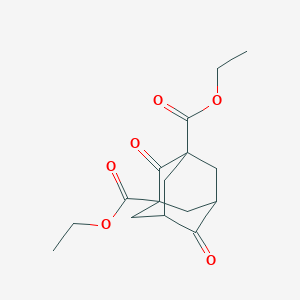
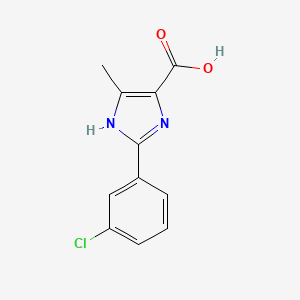
![N-[1-(2-chloroacetyl)piperidin-3-yl]acetamide](/img/structure/B1487583.png)
![[(5-Chloro-2-fluorophenyl)sulfonyl]acetonitrile](/img/structure/B1487584.png)
